{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
CAS No.: 1776210-87-7
Cat. No.: VC2746595
Molecular Formula: C15H18N2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1776210-87-7 |
|---|---|
| Molecular Formula | C15H18N2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | [5-(4-propan-2-ylphenyl)pyridin-3-yl]methanamine |
| Standard InChI | InChI=1S/C15H18N2/c1-11(2)13-3-5-14(6-4-13)15-7-12(8-16)9-17-10-15/h3-7,9-11H,8,16H2,1-2H3 |
| Standard InChI Key | YSKINAUBOZPVRL-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C2=CN=CC(=C2)CN |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=CN=CC(=C2)CN |
Introduction
Chemical Structure and Properties
Structural Characteristics
{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine consists of three primary structural components: a pyridine ring, a phenyl ring with an isopropyl substituent, and a methanamine group. The compound's three-dimensional arrangement is significant for its biological interactions and chemical behavior.
Physical and Chemical Properties
The physical and chemical properties of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine are summarized in Table 1 below:
The compound contains multiple functional groups that contribute to its chemical behavior, including the primary amine, the pyridine nitrogen (which acts as a weak base), and the lipophilic isopropylphenyl moiety. These structural elements provide multiple sites for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes
The synthesis of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine can be achieved through several synthetic pathways. One common method involves a two-step process:
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Palladium-catalyzed coupling reaction: The reaction of 3-pyridinecarboxaldehyde with 4-isopropylphenylboronic acid in the presence of a palladium catalyst forms the corresponding pyridine derivative.
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Reductive amination: The intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product.
This synthetic approach is analogous to methods used for preparing similar compounds, such as the synthesis of substituted pyrazolo[1,5-a]pyrimidin-7-amines described in the literature, which also employs palladium-mediated coupling reactions .
Industrial Production Methods
For industrial-scale production, the synthesis is typically optimized for higher yields and purity. Advanced techniques employed include:
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Continuous flow reactors to improve reaction efficiency and control
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Advanced purification techniques such as chromatography to ensure high-quality product
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Optimized reaction conditions to maximize yield while minimizing waste
These methods are essential for producing sufficient quantities of the compound for research and potential commercial applications.
Chemical Reactions
Types of Reactions
{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine undergoes various chemical reactions due to its functional groups:
Oxidation Reactions
The compound can be oxidized to form corresponding N-oxides, particularly at the pyridine nitrogen. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions
Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound's chemical properties significantly. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically employed for these transformations.
Substitution Reactions
Both electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings. The primary amine group also serves as a nucleophile in various transformations, allowing for further functionalization of the molecule.
Major Products
The chemical reactions of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine yield various products, including:
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N-oxides from oxidation reactions
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Reduced piperidine derivatives from reduction reactions
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Various substituted analogs from substitution reactions depending on the reagents and conditions used
These reaction products may themselves have interesting chemical and biological properties worth investigating.
Biological Activity and Mechanisms of Action
Mechanism of Action
The mechanism of action of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine involves its interaction with specific molecular targets:
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Enzyme inhibition: It may inhibit specific enzymes involved in disease pathways.
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Receptor modulation: The compound could act on various receptors, influencing signaling pathways associated with different physiological processes.
The structural arrangement of the molecule, particularly the positioning of the aromatic rings and the primary amine group, likely contributes to its ability to interact with these biological targets.
Applications in Scientific Research
Chemistry Applications
In the field of chemistry, {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine serves as a valuable building block in the synthesis of more complex molecules. Its reactive primary amine group allows for various transformations, making it useful in creating diverse chemical libraries.
Biological Research
In biological research, the compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific biological targets makes it valuable for studying receptor-ligand interactions and enzyme inhibition mechanisms.
Medicinal Chemistry
The potential therapeutic properties of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine make it relevant for medicinal chemistry research. Its anti-inflammatory and anticancer activities suggest it could serve as a lead compound for developing novel therapeutics.
Industrial Applications
In industry, {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine is utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals. Its structural features make it valuable for creating compounds with specific properties required for various applications.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine:
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{5-[4-(Propan-2-yl)phenyl]pyridin-2-yl}methanamine: Differs in the position of the methanamine group on the pyridine ring.
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{5-[4-(Propan-2-yl)phenyl]pyridin-4-yl}methanamine: Also differs in the position of the methanamine group.
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{5-[4-(Propan-2-yl)phenyl]pyrimidin-3-yl}methanamine: Contains a pyrimidine ring instead of a pyridine ring.
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(4-(Pyridin-2-yl)phenyl)methanamine (CAS: 294647-97-5): A related compound with a different arrangement of the pyridine ring relative to the phenyl group .
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(6-fluoropyridin-3-yl)methanamine (CAS: 205744-17-8): Contains a fluorine substituent instead of the isopropylphenyl group .
Comparative Properties
The specific substitution pattern of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine imparts distinct chemical and biological properties. The position of the methanamine group at the 3-position of the pyridine ring, combined with the 4-(propan-2-yl)phenyl substituent at the 5-position, creates a unique three-dimensional structure that influences its interactions with molecular targets.
When compared to similar compounds, such as pyridine derivatives used in anti-tuberculosis research described in the literature, the structure-activity relationships suggest that specific substitution patterns significantly impact biological activity .
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